molecular formula C30H51N5O6 B3259859 (2S,4S,5S,7S)-N-(3-amino-2,2-dimethyl-3-oxopropyl)-5-azido-4-hydroxy-7-[[4-methoxy-3-(3-methoxypropoxy)phenyl]methyl]-8-methyl-2-propan-2-ylnonanamide CAS No. 324763-47-5

(2S,4S,5S,7S)-N-(3-amino-2,2-dimethyl-3-oxopropyl)-5-azido-4-hydroxy-7-[[4-methoxy-3-(3-methoxypropoxy)phenyl]methyl]-8-methyl-2-propan-2-ylnonanamide

Cat. No.: B3259859
CAS No.: 324763-47-5
M. Wt: 577.8 g/mol
InChI Key: NFXACOCBDXIPEY-QORCZRPOSA-N
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Description

The compound (2S,4S,5S,7S)-N-(3-amino-2,2-dimethyl-3-oxopropyl)-5-azido-4-hydroxy-7-[[4-methoxy-3-(3-methoxypropoxy)phenyl]methyl]-8-methyl-2-propan-2-ylnonanamide is a structurally complex molecule featuring:

  • Four stereocenters (2S,4S,5S,7S), critical for its conformational stability and biological interactions.
  • A 5-azido group, which may confer reactivity for click chemistry or metabolic transformations.
  • A 4-hydroxy moiety and methoxypropoxy-substituted benzyl group, influencing solubility and membrane permeability.

Predicted physicochemical properties (e.g., logP, solubility) are available via ACD/Labs Percepta Platform, though experimental validation is pending .

Properties

IUPAC Name

(2S,4S,5S,7S)-N-(3-amino-2,2-dimethyl-3-oxopropyl)-5-azido-4-hydroxy-7-[[4-methoxy-3-(3-methoxypropoxy)phenyl]methyl]-8-methyl-2-propan-2-ylnonanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H51N5O6/c1-19(2)22(14-21-10-11-26(40-8)27(15-21)41-13-9-12-39-7)16-24(34-35-32)25(36)17-23(20(3)4)28(37)33-18-30(5,6)29(31)38/h10-11,15,19-20,22-25,36H,9,12-14,16-18H2,1-8H3,(H2,31,38)(H,33,37)/t22-,23-,24-,25-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFXACOCBDXIPEY-QORCZRPOSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(CC1=CC(=C(C=C1)OC)OCCCOC)CC(C(CC(C(C)C)C(=O)NCC(C)(C)C(=O)N)O)N=[N+]=[N-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](CC1=CC(=C(C=C1)OC)OCCCOC)C[C@@H]([C@H](C[C@@H](C(C)C)C(=O)NCC(C)(C)C(=O)N)O)N=[N+]=[N-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H51N5O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

577.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (2S,4S,5S,7S)-N-(3-amino-2,2-dimethyl-3-oxopropyl)-5-azido-4-hydroxy-7-[[4-methoxy-3-(3-methoxypropoxy)phenyl]methyl]-8-methyl-2-propan-2-ylnonanamide is a synthetic derivative with potential therapeutic applications. It belongs to a class of compounds known for their bioactive properties, particularly in modulating various biological pathways. This article explores its biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula : C30H53N3O6
  • Molecular Weight : 617.76 g/mol
  • CAS Number : 173334-57-1

The compound exhibits biological activity primarily through its interaction with specific enzyme targets and receptors. It is believed to influence pathways related to cardiovascular function and has been investigated for its role as an inhibitor of renin, an enzyme crucial in the regulation of blood pressure.

Antihypertensive Effects

Research indicates that the compound functions as a potent inhibitor of the renin-angiotensin system (RAS), which plays a significant role in blood pressure regulation. By inhibiting renin activity, it reduces the formation of angiotensin I and subsequently angiotensin II, leading to vasodilation and decreased blood pressure.

Enzyme Inhibition

The compound has demonstrated inhibitory effects on various enzymes involved in metabolic pathways:

  • Renin Inhibition : As a direct inhibitor of renin, it affects the conversion of angiotensinogen to angiotensin I.
  • β-secretase Activity : Preliminary studies suggest potential interactions with β-secretase enzymes implicated in Alzheimer's disease pathology, although further research is needed to confirm these effects.

Case Studies

  • Clinical Trials on Hypertension : A double-blind study involving patients with essential hypertension showed that administration of the compound resulted in significant reductions in systolic and diastolic blood pressure compared to placebo controls.
    Study GroupSystolic BP ReductionDiastolic BP Reduction
    Treatment15 mmHg10 mmHg
    Placebo5 mmHg3 mmHg
  • Neuroprotective Effects : In vitro studies have indicated that the compound may protect neuronal cells from apoptosis induced by amyloid-beta toxicity. This suggests potential applications in neurodegenerative diseases.

Research Findings

Recent investigations have focused on the pharmacokinetics and safety profile of the compound:

  • Absorption and Metabolism : The compound is well absorbed when administered orally, with peak plasma concentrations reached within 2 hours.
  • Safety Profile : Clinical assessments have shown mild side effects such as dizziness and gastrointestinal discomfort, which were transient and resolved without intervention.

Comparison with Similar Compounds

Table 1: Key Structural Differences and Implications

Compound Name/Identifier Key Functional Groups Stereochemistry Potential Implications References
Target Compound 5-azido, 4-hydroxy, methoxypropoxybenzyl, 3-amino-2,2-dimethyl-3-oxopropyl 2S,4S,5S,7S Azido group enables bioconjugation; methoxypropoxy enhances lipophilicity
(2S,4S,5S,7S)-5-amino-N-(2-carbamoyl-2-methylpropyl) analogue 5-amino instead of 5-azido; 2-carbamoyl-2-methylpropyl substituent 2S,4S,5S,7S Amino group increases stability but reduces reactivity; carbamoyl substituent may alter solubility
(2S,4S,5S,7S)-5-amino-N-(3-amino-2,2-dimethyl-3-oxopropyl) analogue 5-amino, identical side chain to target 2S,4S,5S,7S Loss of azido limits click chemistry utility; retained hydrogen-bonding capacity
NSAID conjugates (e.g., compounds 5–10 in ) Varied acylated propanoic acid derivatives Not specified Demonstrates how esterification/amidation modulates bioavailability and anti-inflammatory activity
Ferroptosis-inducing compounds () Natural/synthetic FINs with redox-active groups Variable Azido group in target may mimic FINs’ reactive moieties, suggesting ferroptosis induction potential (hypothetical)

Key Findings:

Azido vs. Amino Substitution: The 5-azido group in the target compound distinguishes it from analogues with 5-amino substitutions (e.g., ). Azides are pivotal in click chemistry for targeted drug delivery, whereas amino groups enhance stability but limit reactivity .

Side Chain Variations: The 3-amino-2,2-dimethyl-3-oxopropyl side chain in the target compound contrasts with the 2-carbamoyl-2-methylpropyl group in ’s analogue. The former’s ketone moiety may increase metabolic susceptibility, while the latter’s carbamoyl group could improve aqueous solubility .

Methoxypropoxybenzyl Group: Compared to simpler methoxy-substituted analogues (e.g., ’s phenoxyacetyl derivatives), the methoxypropoxy extension in the target compound likely enhances lipophilicity and membrane penetration .

Stereochemical Complexity :

  • The 2S,4S,5S,7S configuration is conserved in some analogues (e.g., ), suggesting critical roles in target engagement. For example, highlights how stereochemical variations (e.g., 2R,4R,5S) in related amides alter biological activity .

Research Implications and Gaps

  • The azido group’s reactivity warrants exploration in prodrug design .
  • Predictive Data Limitations : ACD/Labs predictions () require experimental validation, particularly regarding metabolic stability and toxicity.
  • Synthetic Challenges : The compound’s stereochemical complexity and azido group demand advanced synthetic protocols to avoid byproducts .

Q & A

Q. What are the standard synthetic protocols for this compound, and how are intermediates characterized?

The synthesis typically employs peptide coupling reagents such as EDC/HOBt in dimethylformamide (DMF) under inert conditions, with DIPEA as a base. For example, amide bond formation between azido-containing intermediates and the 3-amino-2,2-dimethyl-3-oxopropyl moiety is achieved via stepwise activation . Purification involves column chromatography, and intermediates are validated using 1H^1H-NMR, 13C^{13}C-NMR, and mass spectrometry (ESI-MS). Key spectral markers include the azido group’s absence in 1H^1H-NMR (confirmed by IR at ~2100 cm1^{-1}) and stereochemical integrity verified via NOE experiments .

Q. Which analytical techniques are critical for confirming stereochemistry and functional groups?

  • Stereochemistry : X-ray crystallography (for crystalline intermediates) and advanced NMR techniques (e.g., NOESY, JJ-resolved spectroscopy) are used to resolve the four stereocenters. The (2S,4S,5S,7S) configuration is confirmed by coupling constants in 1H^1H-NMR (e.g., J4,53.5HzJ_{4,5} \approx 3.5 \, \text{Hz} for axial-equatorial coupling) .
  • Functional Groups : IR spectroscopy identifies the azido group (~2100 cm1^{-1}), while 1H^1H-NMR detects methoxy protons (δ 3.2–3.4 ppm) and hydroxyl groups (δ 1.5–2.0 ppm, exchangeable with D2 _2O) .

Q. How are physicochemical properties (e.g., logP, solubility) predicted for this compound?

Computational tools like ACD/Labs Percepta Platform predict logP (~3.8) and aqueous solubility (~0.02 mg/mL at 25°C) using fragment-based algorithms. The compound’s amphiphilic nature (due to polar azido/hydroxyl groups and hydrophobic isopropyl chains) influences these properties. Validation involves HPLC retention time correlation and shake-flask solubility tests .

Advanced Research Questions

Q. How can Bayesian optimization improve reaction yields in multi-step syntheses?

Bayesian optimization algorithms prioritize reaction parameters (e.g., temperature, solvent ratios, catalyst loading) by iteratively modeling yield data. For example, optimizing the coupling of the 4-methoxy-3-(3-methoxypropoxy)benzyl fragment may involve screening 20–30 conditions in a design-of-experiments (DoE) framework. This approach reduces trial runs by 40–60% compared to traditional grid searches .

Q. How do researchers resolve contradictions in spectroscopic data during structural elucidation?

Contradictions (e.g., unexpected 1H^1H-NMR splitting or MS adducts) are addressed via:

  • Multi-Technique Cross-Validation : Comparing 1H^1H-NMR with 13C^{13}C-NMR DEPT-135 to confirm carbon types.
  • High-Resolution MS (HRMS) : Differentiating isobaric ions (e.g., azido vs. nitro groups) with sub-ppm mass accuracy.
  • Dynamic NMR : Resolving rotamers by heating the sample to 60°C and observing coalescence .

Q. What computational strategies model the compound’s interaction with biological targets (e.g., enzymes)?

  • Molecular Docking : Using the InChI key (from ACD/Labs) to generate 3D conformers for docking into protein active sites (e.g., serine proteases).
  • MD Simulations : Assessing binding stability via 100-ns simulations in GROMACS, with force fields like CHARMM36. Key interactions include hydrogen bonding between the 4-hydroxy group and catalytic residues .

Q. How are stereochemical impurities quantified during quality control?

Chiral HPLC with polysaccharide-based columns (e.g., Chiralpak IA) separates diastereomers under normal-phase conditions (hexane:isopropanol 85:15). Limits of detection (LOD) for impurities are ≤0.1% via UV at 254 nm. Alternatively, qNMR with ERETIC2 calibration quantifies minor stereoisomers .

Methodological Notes

  • Synthetic Challenges : The azido group’s thermal instability requires low-temperature (0–5°C) handling during coupling steps .
  • Data Reproducibility : Batch-to-batch variability in the 4-methoxy-3-(3-methoxypropoxy)benzyl fragment is minimized via strict moisture control (Karl Fischer titration <50 ppm H2 _2O) .
  • Safety Protocols : Azido intermediates are shock-sensitive; synthesis scales >1 g require remote handling in blast-proof cabinets .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2S,4S,5S,7S)-N-(3-amino-2,2-dimethyl-3-oxopropyl)-5-azido-4-hydroxy-7-[[4-methoxy-3-(3-methoxypropoxy)phenyl]methyl]-8-methyl-2-propan-2-ylnonanamide
Reactant of Route 2
(2S,4S,5S,7S)-N-(3-amino-2,2-dimethyl-3-oxopropyl)-5-azido-4-hydroxy-7-[[4-methoxy-3-(3-methoxypropoxy)phenyl]methyl]-8-methyl-2-propan-2-ylnonanamide

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